molecular formula C12H15NO B8420879 2-Isopropyl-5-methoxyindole

2-Isopropyl-5-methoxyindole

Cat. No.: B8420879
M. Wt: 189.25 g/mol
InChI Key: NWCQRINPYALBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-methoxyindole (CAS 42958-27-0) is a substituted indole derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis. The indole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with a diverse range of biological targets . Specifically, indole-based compounds are of significant interest in the development of anti-neurodegenerative agents, as they can modulate pathological processes such as protein aggregation, oxidative stress, and neuronal cell death, which are hallmarks of conditions like Alzheimer's and Parkinson's disease . Furthermore, the structural framework of indole derivatives like isatin (1H-indole-2,3-dione) has shown considerable promise in anticancer research . These compounds can induce apoptosis in cancer cells through multiple mechanisms, including kinase inhibition, activation of mitochondrial pathways, and caspase cascade induction . As a research chemical, 2-Isopropyl-5-methoxyindole provides a core structure for synthesizing novel compounds to explore these and other biological pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15NO/c1-8(2)12-7-9-6-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3

InChI Key

NWCQRINPYALBHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
2-Isopropyl-5-methoxyindole derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by the accumulation of vacuoles within cells. For instance, studies have shown that specific substitutions at the indole positions significantly affect the cytotoxicity of these compounds, with some derivatives demonstrating enhanced potency against various cancer cell lines .

Neuroprotective Effects
The neuroprotective properties of 2-isopropyl-5-methoxyindole have been highlighted in studies focusing on ischemic stroke. Compounds derived from this indole have shown promise in reducing infarct size and improving functional recovery post-stroke by acting as inhibitors of mitochondrial dihydrolipoamide dehydrogenase (DLDH). This action contributes to chemical preconditioning and neuroprotection against ischemic injury, making it a candidate for further exploration in neurodegenerative diseases .

Antioxidant and Anti-inflammatory Properties
Research has demonstrated that 2-isopropyl-5-methoxyindole exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to neutralize free radicals effectively, potentially offering therapeutic benefits in age-related conditions and neurodegenerative diseases like Alzheimer's. The compound's ability to modulate inflammatory pathways further enhances its profile as a multifunctional therapeutic agent .

Microbiota Interaction
Recent studies suggest that indole derivatives, including 2-isopropyl-5-methoxyindole, may influence gut microbiota composition and activity. Enhanced production of neuroprotective indoles by gut bacteria could promote brain health and reduce dementia risk, indicating a novel application in the field of psychobiotics .

Table 1: Summary of Biological Activities

Activity Type Effect Mechanism References
AnticancerInduction of methuosisNon-apoptotic cell death
NeuroprotectionReduction in infarct sizeDLDH inhibition
AntioxidantNeutralization of free radicalsScavenging reactive oxygen species
Anti-inflammatoryModulation of inflammatory pathwaysInhibition of pro-inflammatory cytokines

Case Studies

Case Study 1: Neuroprotection in Ischemic Stroke
A study conducted on rats treated with 2-isopropyl-5-methoxyindole demonstrated significant improvements in functional recovery following ischemic stroke. The treatment resulted in reduced oxidative stress markers and preserved mitochondrial function, suggesting its potential as a therapeutic agent for stroke recovery .

Case Study 2: Anticancer Activity Evaluation
In vitro studies on various cancer cell lines revealed that derivatives of 2-isopropyl-5-methoxyindole exhibited potent anticancer effects. The structure-activity relationship analysis indicated that specific modifications at the indole positions could enhance cytotoxicity, providing insights into the design of more effective anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Methoxytryptamine

  • Structure: 3-(2-Aminoethyl)-5-methoxyindole ().
  • Key Differences: The aminoethyl group at position 3 distinguishes it from 2-isopropyl-5-methoxyindole. This structural feature aligns 5-methoxytryptamine with endogenous tryptamines, enabling interactions with serotonin receptors (e.g., 5-HT1A/2A).
  • Biological Activity: Known for serotonergic effects, including mood modulation. In contrast, 2-isopropyl-5-methoxyindole’s isopropyl group at position 2 may reduce receptor affinity due to steric hindrance, redirecting its applications toward non-neurological targets .

(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

  • Structure : Nitrovinyl substituent at position 3 ().
  • Key Differences: The electron-withdrawing nitrovinyl group contrasts with the electron-donating isopropyl group in the target compound.
  • Biological Activity : Demonstrated antioxidant properties in ischemia treatment, likely due to the nitro group’s ability to scavenge free radicals. 2-Isopropyl-5-methoxyindole may lack similar antioxidant efficacy but could exhibit improved stability in lipid-rich environments .

5-(2-Aminopropyl)indole

  • Structure: Aminopropyl chain at position 5 (–6).
  • Biological Activity : Acts as a stimulant and entactogen, whereas the target compound’s lack of a basic side chain likely precludes similar effects .

5-Methoxy-3-(2-diisopropylaminoethyl)indole Hydrochloride

  • Structure: Diisopropylaminoethyl group at position 3 ().
  • Key Differences: The charged diisopropylaminoethyl group enhances affinity for CNS targets, as seen in tryptamine derivatives like 5-MeO-DiPT. The isopropyl group at position 2 in the target compound may instead favor peripheral interactions or inert metabolic pathways.
  • Biological Activity : Psychoactive effects mediated by serotonin receptor modulation, contrasting with 2-isopropyl-5-methoxyindole’s underexplored pharmacological profile .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Properties Biological Activity References
2-Isopropyl-5-methoxyindole 2-isopropyl, 5-methoxy High lipophilicity Underexplored
5-Methoxytryptamine 3-aminoethyl, 5-methoxy Serotonergic activity Mood modulation
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole 3-nitrovinyl, 5-methoxy Electron-withdrawing, redox-active Antioxidant
5-(2-Aminopropyl)indole 5-aminopropyl Psychoactive side chain Stimulant, entactogen
5-Methoxy-3-(2-diisopropylaminoethyl)indole HCl 3-diisopropylaminoethyl, 5-methoxy CNS-targeting charged group Hallucinogen, receptor agonist

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 2-isopropyl-5-methoxyindole, this method involves cyclization of a phenylhydrazine derivative with a ketone under acidic conditions.

Procedure:

  • Starting Materials :

    • 4-Methoxyphenylhydrazine (1.0 equiv)

    • 3-Methylbutan-2-one (isopropyl methyl ketone, 1.2 equiv)

    • Catalytic HCl or H2_2SO4_4 in ethanol/water

  • Reaction Conditions :

    • Reflux at 80–100°C for 6–12 hours.

    • Acid-catalyzed cyclization forms the indole ring, with the isopropyl group introduced via the ketone.

  • Yield : 60–75% after recrystallization from ethanol.

Advantages**:

  • Direct introduction of the 2-isopropyl group.

  • Scalable for industrial applications.

Limitations**:

  • Requires strict control of pH to avoid over-acidification, which leads to decomposition.

Japp-Klingemann/Fischer Tandem Reaction

This method combines the Japp-Klingemann reaction (formation of hydrazones) with Fischer cyclization, enabling sequential functionalization.

Procedure:

  • Hydrazone Formation :

    • React 5-methoxyindole-2-carboxylic acid with isoamyl nitrite in HCl to generate the diazonium salt.

    • Couple with ethyl acetoacetate to form the hydrazone intermediate.

  • Cyclization :

    • Heat the hydrazone in polyphosphoric acid (PPA) at 120°C for 4 hours to induce cyclization.

  • Decarboxylation :

    • Treat with CuO in quinoline at 200°C to remove the carboxyl group, yielding 2-isopropyl-5-methoxyindole.

  • Yield : 45–55% overall.

Advantages**:

  • Permits late-stage introduction of the isopropyl group.

  • Compatible with electron-rich indole substrates.

Limitations**:

  • Multi-step process with moderate yields.

Palladium-Catalyzed Cross-Coupling

Modern transition-metal-catalyzed methods enable selective C–H functionalization.

Procedure:

  • Substrate Preparation :

    • 5-Methoxyindole (1.0 equiv)

    • 2-Bromopropane (1.5 equiv)

  • Catalytic System :

    • Pd(OAc)2_2 (5 mol%)

    • Xantphos (10 mol%)

    • Cs2_2CO3_3 (2.0 equiv) in toluene at 110°C.

  • Reaction Time : 12–18 hours.

  • Yield : 70–85% after column chromatography.

Advantages**:

  • High regioselectivity for the 2-position.

  • Tolerates diverse substituents.

Limitations**:

  • Requires anhydrous conditions and expensive catalysts.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Fischer Indole Synthesis60–75Simplicity, scalabilitypH sensitivity, side products
Japp-Klingemann/Fischer45–55Functional group toleranceMulti-step, moderate yields
Pd-Catalyzed Coupling70–85High selectivity, mild conditionsCostly catalysts, stringent anhydrousity

Mechanistic Insights

Regioselectivity in Fischer Synthesis

The isopropyl group directs cyclization to the 2-position due to steric and electronic effects. Protonation of the hydrazone intermediate generates a nitrenium ion, which undergoes-sigmatropic rearrangement favoring the thermodynamically stable 2-substituted product.

Role of Ligands in Pd-Catalyzed Reactions

Bidentate ligands like Xantphos stabilize the Pd(0) intermediate, facilitating oxidative addition of the alkyl bromide. The bulky isopropyl group minimizes competing reactions at the 3-position.

Applications and Derivatives

2-Isopropyl-5-methoxyindole serves as a precursor for:

  • Anticancer Agents : Functionalization at the 3-position yields analogs with inhibitory activity against hypoxia-inducible factor (HIF-1α).

  • Neuroactive Compounds : N-Alkylation produces tryptamine derivatives targeting serotonin receptors .

Q & A

Basic: What synthetic routes are recommended for 2-Isopropyl-5-methoxyindole, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of methoxy-substituted indoles typically involves functionalizing indole precursors. For example, 5-methoxyindole derivatives are synthesized via chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction (e.g., Pd/C) . For 2-Isopropyl-5-methoxyindole, introduce the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize yield by:

  • Temperature control : Maintain 0–5°C during alkylation to minimize side reactions.
  • Catalyst stoichiometry : Use 1.2 equivalents of AlCl₃ relative to the indole substrate.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Note: These steps are inferred from analogous indole syntheses in and industrial protocols for methoxyindoles in .

Basic: Which spectroscopic techniques are most effective for characterizing 2-Isopropyl-5-methoxyindole?

Methodological Answer:
Combine multiple techniques to confirm structure and purity:

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ for C₁₂H₁₅NO: 190.1226).
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column (methanol/water mobile phase) .
  • FT-IR : Confirm methoxy (C-O stretch at ~1250 cm⁻¹) and indole N-H (broad peak ~3400 cm⁻¹).

Advanced: How can computational models predict the reactivity of 2-Isopropyl-5-methoxyindole in novel reactions?

Methodological Answer:
AI-driven tools (e.g., density functional theory (DFT) or machine learning) can predict reaction pathways:

  • Reactivity hotspots : Use DFT (B3LYP/6-311+G(d,p)) to map electron density, identifying nucleophilic sites (e.g., C3 of indole) .
  • Transition state analysis : Simulate electrophilic substitution at C2/C3 to compare activation energies for regioselective alkylation.
  • Machine learning : Train models on indole reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for functionalization.
    Example: highlights AI applications in synthesis design, which can be adapted for methoxyindoles.

Advanced: How can researchers resolve contradictions in reported stability data for 2-Isopropyl-5-methoxyindole under varying pH conditions?

Methodological Answer:
Contradictions in stability data (e.g., decomposition in acidic vs. neutral media) require systematic validation:

  • Stress testing : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models.
  • Product identification : Use LC-MS/MS to characterize decomposition byproducts (e.g., demethylation products at low pH).
    Note: emphasizes gaps in stability data for similar indoles, necessitating empirical studies.

Green Chemistry: How can eutectic solvents improve the sustainability of 2-Isopropyl-5-methoxyindole synthesis?

Methodological Answer:
Replace traditional organic solvents with eutectic solvents (ES):

  • ES formulation : Combine choline chloride (HBA) with urea (HBD) in a 1:2 molar ratio. This ES dissolves indole precursors at 60°C .
  • Advantages : Reduce waste (ES is recyclable) and toxicity (non-volatile).
  • Optimization : Test reaction yields in ES vs. dichloromethane; adjust temperature and stirring speed to match conventional methods.

Methodological: How can researchers ensure reproducibility in synthesizing 2-Isopropyl-5-methoxyindole?

Methodological Answer:
Document critical variables:

  • Starting material purity : Use HPLC-certified 5-methoxyindole (>98%) to avoid side reactions .
  • Moisture control : Conduct alkylation steps under nitrogen atmosphere.
  • Batch consistency : Replicate synthesis across three independent batches and compare yields/purity statistically (ANOVA, p < 0.05).
    Reference: ’s lab report guidelines stress detailed procedural documentation.

Advanced: What strategies mitigate challenges in regioselective functionalization of 2-Isopropyl-5-methoxyindole?

Methodological Answer:

  • Directing groups : Temporarily install a sulfonyl group at N1 to block competing C3 reactivity .
  • Catalyst screening : Test Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki couplings at C7.
  • Solvent effects : Use DMF to enhance electrophilic substitution at C2 over C3.

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